Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and the use of catalysts to enhance reaction efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its rapid and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, thiophene derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate include:
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- 2-Bromo-3-methylthiophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxy group on the thiophene ring enhances its reactivity and potential biological activities compared to other thiophene derivatives .
Biological Activity
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylate ester moiety, which contribute to its unique chemical properties. The molecular formula is C10H8BrO3S with a molecular weight of approximately 301.16 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A common approach involves the bromination of the corresponding benzo[b]thiophene derivative followed by esterification reactions. Research indicates that microwave-assisted synthesis techniques can improve yields and reduce reaction times significantly .
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of benzo[b]thiophene have been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15 | Apoptosis induction |
A549 (lung cancer) | 20 | Cell cycle arrest |
HeLa (cervical cancer) | 18 | Inhibition of proliferation |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Studies show that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. For instance, it has shown inhibitory effects on PIM kinases, which are implicated in tumorigenesis. This selective inhibition could provide a therapeutic avenue for developing targeted cancer therapies .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes indicative of apoptosis .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C10H7BrO3S |
---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
methyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
UHYONMZNOCMIMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O |
Origin of Product |
United States |
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